4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Description
4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of thiazole, pyrimidine, and sulfonamide moieties
Properties
IUPAC Name |
4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4S3/c20-11-10(12(21)18-13(24)17-11)7-16-8-1-3-9(4-2-8)26(22,23)19-14-15-5-6-25-14/h1-7H,(H,15,19)(H3,17,18,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPJASBBKOUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and pyrimidine intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A chemotherapeutic agent containing a thiazole nucleus.
Uniqueness
4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is unique due to its combination of thiazole, pyrimidine, and sulfonamide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
The compound 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 502.65 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for DNA synthesis and cell division.
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory action on carbonic anhydrases (CAs), which are important enzymes involved in bicarbonate transport and pH regulation. In vitro assays demonstrated that certain derivatives can selectively inhibit tumor-associated isoforms such as hCA IX and XII. These isoforms are implicated in tumor progression and metastasis, making them attractive targets for cancer therapy .
Cardiovascular Effects
A notable aspect of the biological activity of sulfonamide derivatives is their effect on cardiovascular systems. For instance, studies have shown that related compounds can modulate perfusion pressure in isolated rat heart models. This suggests potential applications in treating conditions like hypertension or heart failure by acting on calcium channels and influencing cardiac contractility .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The sulfonamide moiety interacts with active sites of enzymes such as carbonic anhydrases and potentially other targets involved in cellular signaling pathways.
- Modulation of Ion Channels : Evidence suggests that the compound may influence calcium channel activity, leading to alterations in cardiac function and vascular resistance .
- Anti-Virulence Properties : Some studies have indicated that compounds with similar structures can inhibit virulence factors in pathogenic bacteria, targeting specific proteins involved in pathogenicity .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. These studies suggest favorable permeability profiles and potential for systemic administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
